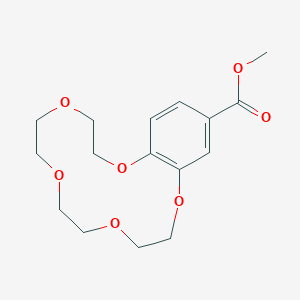
7-iodoisobenzofuran-1(3H)-one
Descripción general
Descripción
7-Iodoisobenzofuran-1(3H)-one (7-I-IBF) is a heterocyclic compound that belongs to the class of isobenzofurans. It is a polycyclic aromatic hydrocarbon (PAH) and a halogenated aromatic compound. It is a colorless solid with a molecular weight of 218.15 g/mol and a melting point of 86-88°C. 7-I-IBF is a versatile compound that can be used for a variety of applications, including synthetic chemistry, analytical chemistry, pharmacological studies, and biology.
Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Study
Isobenzofuran-1(3H)-ones, or phthalides, feature in research due to their resonance-assisted hydrogen bonds (RAHBs), significant in the crystal packing of molecules. Their electronic structure and π-delocalization are critical for understanding energy stabilization in these compounds. Such insights are vital for the design and synthesis of materials with specific electronic properties (Franca et al., 2016).
Photochemistry Applications
The photochemical behavior of isobenzofuran-1(3H)-one derivatives underlines their potential in synthetic organic chemistry. These compounds can undergo transformations leading to various products, indicating the utility of isobenzofuran-1(3H)-one derivatives in synthesizing complex organic compounds (Plíštil et al., 2006).
Molecular Structure, Antioxidant Activity, and DNA Binding
A novel derivative of isobenzofuran-1(3H)-one was analyzed for its structure, antioxidant activity, DNA binding, and molecular docking studies. This demonstrates the compound's potential in biomedical applications, particularly in understanding how such molecules interact with biological targets (Yılmaz et al., 2020).
Synthesis and Applications in Drug Development
Isocyanophthalides, closely related to isobenzofuran-1(3H)-ones, have been synthesized and studied for their potential in drug development. Their rearrangement and annulation processes provide a pathway for creating bioactive compounds that could serve as pharmaceutical agents (Mal et al., 2015).
Domino [Pd]-Catalysis in Synthesis
An efficient domino [Pd]-catalysis method for synthesizing isobenzofuran-1(3H)-ones showcases the broad substrate scope and potential applications in organic synthesis, including the production of pharmaceuticals (Mahendar & Satyanarayana, 2016).
Propiedades
IUPAC Name |
7-iodo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQIZIWFLKWDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)I)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547581 | |
| Record name | 7-Iodo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-iodoisobenzofuran-1(3H)-one | |
CAS RN |
105694-46-0 | |
| Record name | 7-Iodo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)







![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)


